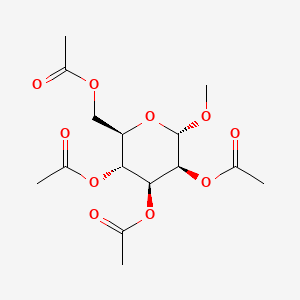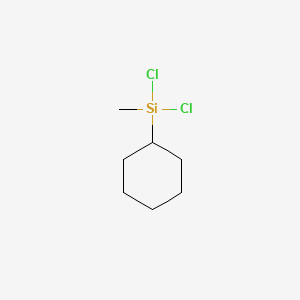
Dichlorocyclohexylmethylsilane
Vue d'ensemble
Description
Dichlorocyclohexylmethylsilane is a chemical compound with the molecular formula C7H14Cl2Si . It is a liquid at 20 degrees Celsius .
Molecular Structure Analysis
The molecular structure of Dichlorocyclohexylmethylsilane consists of a silicon atom bonded to a methyl group and a cyclohexyl group, with two chlorine atoms also attached to the silicon . The exact structure would need to be determined through methods such as X-ray crystallography .
Physical And Chemical Properties Analysis
Dichlorocyclohexylmethylsilane is a liquid at 20 degrees Celsius . It has a molecular weight of 197.17 . It should be stored under inert gas and is sensitive to moisture .
Applications De Recherche Scientifique
Plasticizer Substitute in Consumer Products
Dichlorocyclohexylmethylsilane, as part of the compound di-(iso-nonyl)-cyclohexane-1,2-dicarboxylate (DINCH), is used as a substitute for phthalate plasticizers in consumer products. A study conducted by Correia-Sá et al. (2017) explored DINCH exposure in Portuguese children, demonstrating its omnipresence in consumer products and its use as a safer alternative to traditional phthalate plasticizers (Correia-Sá et al., 2017).
Environmental Exposure and Biomonitoring
A study by Silva et al. (2013) investigated the environmental exposure to DINCH in the U.S. by measuring its oxidative metabolites in urine samples. This study highlighted the increasing presence of DINCH in the environment and its potential use in biomonitoring for exposure assessment (Silva et al., 2013).
Use in Medical Devices
Lagerberg et al. (2015) evaluated an alternative plasticizer, di(isononyl) cyclohexane‐1,2‐dicarboxylate (Hexamoll DINCH, BASF SE), for its use in blood bags. This research underscores the potential of DINCH in replacing traditional plasticizers in medical devices, owing to concerns over the toxicity of conventional plasticizers (Lagerberg et al., 2015).
Electroreductive Polymerization
Zizumbo et al. (2005) studied the electrochemical formation of poly(phenylmethylsilane) using dichlorosilanes. This process, involving dichlorocyclohexylmethylsilane, opens avenues for the synthesis of polysilanes with various molecular weights, useful in material science and engineering (Zizumbo et al., 2005).
Innovative Use in Sensitive Applications
Wadey (2003) discussed the use of Di(isononyl) cyclohexane‐1,2‐dicarboxylate (HEXAMOLL® DINCH) in PVC, highlighting its low toxicity and suitability for sensitive applications. This research presents DINCH as a viable and safer alternative to traditional plasticizers in various applications (Wadey, 2003).
Safety And Hazards
Orientations Futures
While specific future directions for Dichlorocyclohexylmethylsilane are not available, the field of synthetic chemistry, which includes the study and development of silanes, continues to evolve. Future research will likely focus on improving synthetic efficiencies, reducing environmental impact, and developing new materials and molecules .
Propriétés
IUPAC Name |
dichloro-cyclohexyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl2Si/c1-10(8,9)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYHCACQLHNZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1CCCCC1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88002-85-1 | |
| Record name | Cyclohexane, (dichloromethylsilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88002-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70971157 | |
| Record name | Dichloro(cyclohexyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylcyclohexyldichlorosilane | |
CAS RN |
5578-42-7 | |
| Record name | (Dichloromethylsilyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5578-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, (dichloromethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, (dichloromethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro(cyclohexyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorocyclohexylmethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

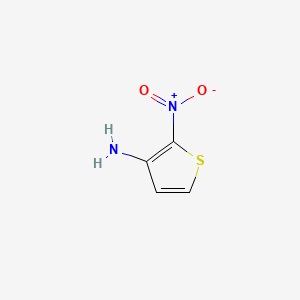
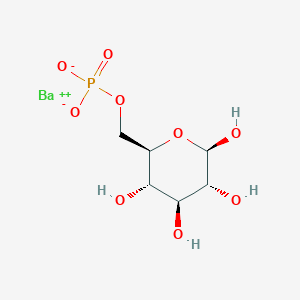
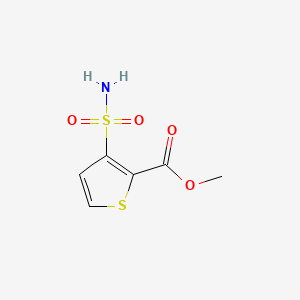
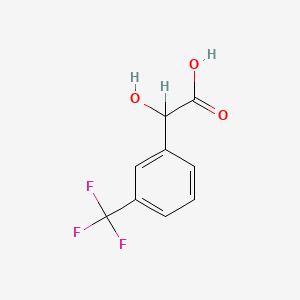
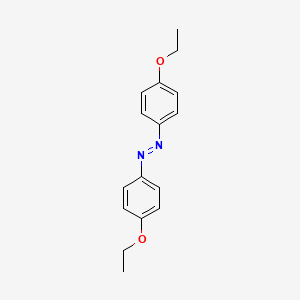

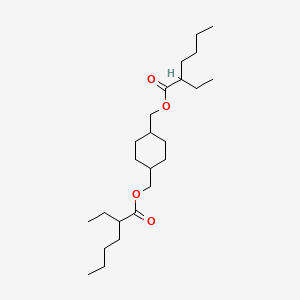
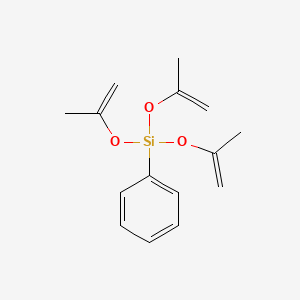
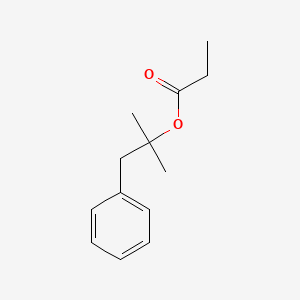
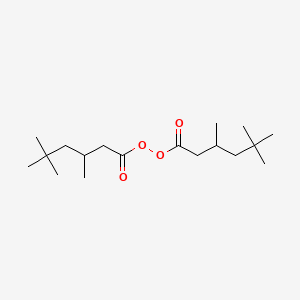
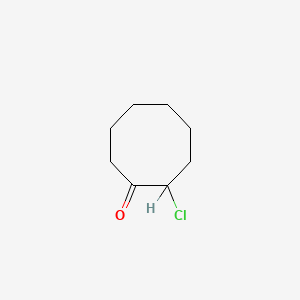
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1583304.png)
![Bicyclo[3.1.1]heptane-2-ethanol, 6,6-dimethyl-](/img/structure/B1583306.png)
